Azoxystrobin

描述

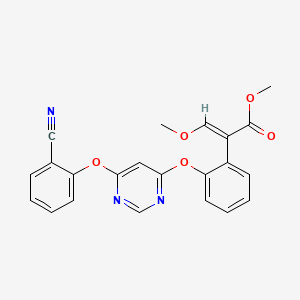

嘧菌酯是一种广谱内吸性杀菌剂 ,在保护作物免受真菌病害方面起着至关重要的作用。 它于 1996 年首次以商品名Amistar 上市,此后已在48 个国家 注册,用于超过50 种不同的作物 . 它的化学名称是(E)-2-{2-[6-(2-氰基苯氧基)嘧啶-4-基氧基]苯基}-3-甲氧基丙烯酸酯 ,分子式为C22H17N3O5 . 让我们进一步探索!

准备方法

合成路线:: 嘧菌酯可以通过多种路线合成。一种常见的方法是将2-氰基苯酚 与4-羟基嘧啶 反应生成关键中间体,然后与3-甲氧基丙烯酸 进行酯化反应。

工业生产:: 工业生产方法涉及大规模合成、反应条件优化和纯化步骤。由于商业考虑,工业规模生产的具体细节通常是保密的。

化学反应分析

Hydrolysis Reactions

Azoxystrobin undergoes hydrolysis under alkaline conditions, primarily affecting its ester and ether linkages.

-

Ester Hydrolysis :

The methoxyacrylate group is susceptible to hydrolysis, forming 3-methoxyacrylic acid and the corresponding alcohol. This reaction is pH-dependent, with faster degradation observed at elevated pH (e.g., pH > 9) . -

Ether Bond Cleavage :

The pyrimidinyloxy and cyanophenoxy ether bonds can hydrolyze under strong alkaline conditions, yielding 6-(2-cyanophenoxy)pyrimidin-4-ol and substituted phenolic derivatives .

Table 1: Hydrolysis Products of this compound

| Reaction Condition | Major Products Detected | Detection Method | Reference |

|---|---|---|---|

| pH 9, 25°C, 30 days | 3-Methoxyacrylic acid, 6-(2-cyanophenoxy)pyrimidin-4-ol | HPLC-MS |

Photodegradation Pathways

This compound degrades under UV light via two primary pathways:

-

Quinoline Ring Oxidation :

The quinoline moiety oxidizes to form 3-quinolinecarboxylic acid derivatives, confirmed by GC-MS analysis . -

Demethoxylation :

Loss of the methoxy group from the acrylate segment generates desmethyl this compound, a common photoproduct .

Table 2: Key Photodegradation Products

| Light Source (nm) | Half-Life (DT₅₀) | Major Photoproducts | Reference |

|---|---|---|---|

| UV 254 | 12 hours | 3-Quinolinecarboxylic acid, desmethyl this compound |

Biodegradation Pathways

Microbial degradation by Ochrobactrum anthropi SH14 is well-documented. Key steps include:

-

Initial Hydrolysis : Cleavage of ester bonds to form N-(4,6-dimethoxypyrimidin-2-yl)-acetamide.

-

Ring Cleavage : Degradation of the pyrimidine ring to 2-amino-4-(4-chlorophenyl)-3-cyano-5,6-dimethyl-pyridine.

-

Oxidation : Further oxidation yields 3-quinolinecarboxylic acid derivatives .

Table 3: Biodegradation Kinetics of this compound by O. anthropi SH14

| Parameter | Value |

|---|---|

| Maximum degradation rate (qₘₐₓ) | 0.6122 d⁻¹ |

| Half-saturation constant (Kₛ) | 6.8291 μg·mL⁻¹ |

| Inhibition constant (K) | 188.4680 μg·mL⁻¹ |

Oxidative Degradation

Oxidative stress studies in Theba pisana snails reveal this compound’s interaction with cellular antioxidants:

-

Lipid Peroxidation (LPO) : Increased by 15–20% after 28-day exposure .

-

Glutathione (GSH) Depletion : Reduced to 77–89% of control levels .

-

Enzyme Activation : Catalase (CAT) and glutathione peroxidase (GPx) activities rise by 1.5–2.0-fold .

Table 4: Oxidative Stress Biomarkers in T. pisana Exposed to this compound

| Exposure Duration | LPO Level (% Control) | GSH Content (% Control) | CAT Activity (Fold Change) |

|---|---|---|---|

| 7 days | 84–85% | 89–91% | 1.3–1.5× |

| 28 days | 115–120% | 77–88% | 1.8–2.0× |

Biochemical Interactions in Non-Target Organisms

This compound disrupts acetylcholinesterase (AChE) activity:

-

Inhibition : AChE activity drops to 65–85% of baseline after 28 days in snails .

-

Mechanism : Competitive binding to the enzyme’s active site, altering neurotransmitter breakdown .

Stability Under Environmental Conditions

This compound remains stable under ambient conditions but degrades under extreme settings:

Table 5: Stability Profile of this compound

| Condition | Outcome | Reference |

|---|---|---|

| pH 4–9, 25°C | Stable (≤10% degradation in 30 days) | |

| Temperature >100°C | Decomposes to cyanophenoxy fragments | |

| Aqueous suspension, 54°C | 95% retention after 14 days |

科学研究应用

嘧菌酯在农业以外也有应用:

化学: 研究人员研究其反应性和结构修饰。

生物学: 研究其对植物生理和真菌生物学的影响。

医学: 探索潜在的治疗应用。

工业: 评估其在材料科学和其他领域的应用。

作用机制

嘧菌酯通过与细胞色素 bc1 复合物 的Qo 位点 结合来抑制线粒体呼吸。这会破坏电子传递,导致真菌中 ATP 产生减少。此外,它还会诱导真菌细胞中活性氧物质 (ROS) 的产生和凋亡。

相似化合物的比较

嘧菌酯属于嘧菌酯类 杀菌剂。其独特的特点包括广谱活性、持久有效和低毒。类似的化合物包括其他嘧菌酯类,如三氟醚菌酯 和吡唑醚菌酯 。

请记住,虽然嘧菌酯有效,但持续使用会导致某些真菌物种产生抗药性。轮作和害虫综合治理策略对于维持其功效至关重要。

生物活性

Azoxystrobin is a widely used fungicide belonging to the strobilurin class, which is known for its effectiveness against a variety of plant pathogens. Its mechanism of action primarily involves the inhibition of mitochondrial respiration by targeting the Qo site of cytochrome bc1 complex, disrupting ATP synthesis in fungi. This article provides a comprehensive overview of the biological activity of this compound, including its effects on various organisms, ecotoxicological implications, and relevant case studies.

This compound operates by inhibiting mitochondrial respiration in fungi. Specifically, it targets the Qo site of the cytochrome bc1 complex, which is crucial for electron transport and ATP production. This disruption leads to reduced energy availability for fungal growth and reproduction, making this compound an effective fungicide against pathogens such as Rhizoctonia solani and Botrytis cinerea.

Ecotoxicological Effects

Recent studies have highlighted the potential ecological risks associated with this compound exposure. For instance, research on Theba pisana, a terrestrial snail, demonstrated significant physiological and biochemical changes following exposure to this compound. Key findings include:

- Oxidative Stress Indicators :

- Lipid peroxidation (LPO) levels increased significantly after 28 days of exposure at both tested concentrations (0.3 and 3 µg/ml) compared to controls.

- Reduced glutathione (GSH) levels were observed after 14, 21, and 28 days of exposure, indicating oxidative stress.

| Exposure Duration (Days) | LPO Level (% Control) | GSH Level (% Control) |

|---|---|---|

| 7 | 84.54 (0.3 µg/ml) | 100 |

| 14 | Increased | 89.32 (0.3 µg/ml) |

| 28 | Increased | 88.98 (0.3 µg/ml) |

- Enzymatic Activity Changes :

- Catalase (CAT) activity was significantly elevated after exposure, suggesting an adaptive response to oxidative stress.

| Exposure Duration (Days) | CAT Activity |

|---|---|

| 7 | Increased |

| 14 | Increased |

| 28 | Increased |

Microbial Activity in Soil

This compound has been shown to affect microbial communities in soil environments significantly. A study reported that increased doses inhibited the growth of organotrophic bacteria and fungi, altering microbial biodiversity.

- Microbial Counts :

- The study revealed a significant decrease in fungal counts with increasing this compound concentrations.

| This compound Dose (mg/kg) | Fungal Count Reduction (%) |

|---|---|

| 0.075 | Minimal |

| 2.250 | Moderate |

| 11.25 | Significant |

| 22.50 | Severe |

Case Studies

- Impact on Tobacco Plants : A study assessed this compound's efficacy against Rhizoctonia solani, revealing an EC50 value ranging from 14.13 to 16.68 mg/L , indicating its effectiveness in controlling fungal mycelial growth.

- Toxicological Studies in Mammals : Long-term studies in rats indicated that this compound could lead to decreased body weight and organ-specific toxicity, particularly affecting the liver and kidneys at higher doses.

属性

IUPAC Name |

methyl (E)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDXOXNFNRHQEC-GHRIWEEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/C=C(\C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)/C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0032520 | |

| Record name | Azoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; [Merck Index] White crystalline solid; [MSDSonline] | |

| Record name | Azoxystrobin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3793 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Solubility (g/L, 20 °C): hexane 0.057, n-octanol 1.4, methanol 20, toluene 55, acetone 86, ethyl acetate 130, acetonitrile 340, dichloromethane 400, In water, 6 mg/L at 20 °C | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.33 | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

8.3X10-13 mm Hg at 25 °C | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Mode of action: fungicide with protectant, eradicant, translaminar & systemic properties. Powerfully inhibits spore germination &, in addition to its ability to inhibit mycelial growth, also shows antisporulant activity. Acts by inhibiting mitochondrial respiration by blocking electron transfer between cytochrome b & cytochrome c1. Controls pathogenic strains resistant to the 14 demethylase inhibitors, phenylamides, dicarboxamides or benzimidazoles. | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystalline solid, Powdery | |

CAS No. |

131860-33-8 | |

| Record name | Azoxystrobin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=131860-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Azoxystrobin [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131860338 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Azoxystrobin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Azoxystrobin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0032520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzeneacetic acid, 2-[[6-(2-cyanophenoxy)-4-pyrimidinyl]oxy]-α-(methoxymethylene)-, methyl ester, (αE) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.964 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AZOXYSTROBIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NYH7Y08IPM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

116 °C, MP: 114-116 °C /Technical/ | |

| Record name | AZOXYSTROBIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7017 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Azoxystrobin?

A1: this compound is a strobilurin fungicide that acts as a Quinone outside inhibitor (QoI). [, , , ] It binds to the quinone oxidizing pocket of the cytochrome bc1 enzyme complex (complex III) in the mitochondrial respiratory chain, disrupting electron transport and ultimately inhibiting fungal respiration. [, , ]

Q2: What are the downstream effects of this compound's inhibition of fungal respiration?

A2: The inhibition of fungal respiration by this compound leads to a cascade of effects, including the disruption of energy production, impairment of essential metabolic processes, and ultimately, fungal growth inhibition and death. [, , , ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C22H17N3O5, and its molecular weight is 403.39 g/mol.

Q4: How does the formulation of this compound affect its efficacy?

A5: Studies indicate that the formulation of this compound significantly influences its effectiveness in controlling citrus green mold. [] Aqueous solutions of this compound proved superior to formulations incorporated into packing fruit coatings. [] Furthermore, combining this compound with Fludioxonil in an aqueous solution followed by a fruit coating provided the most effective decay control. []

Q5: Does compost application impact this compound persistence in soil?

A6: Research shows that compost application has varied effects on this compound degradation depending on the soil type. [, ] In silt loam soil, compost amendment increased this compound persistence under both flooded and non-flooded conditions. [] Conversely, compost application enhanced this compound degradation in sandy loam soil. [] This highlights the complex interplay between soil properties and organic matter content in influencing pesticide degradation.

Q6: Is this compound susceptible to photodegradation?

A7: Yes, this compound is susceptible to photodegradation. [, ] Studies reveal that this compound degrades faster under UV light compared to sunlight, suggesting that soil acts as a protective barrier, slowing down its degradation under natural light conditions. [] Additionally, in organic solvents mimicking leaf wax polarity, this compound readily undergoes both photoisomerization and photodegradation. [] The primary photodegradation pathways involve bond cleavage between rings and demethylation of the ether group, often accompanied by acrylate double bond saturation. []

Q7: Does the structure of this compound influence its activity against various fungi?

A8: While the specific research papers provided don't delve deeply into detailed structure-activity relationships, it's important to note that even minor structural modifications can significantly impact a compound's biological activity. For instance, the F129L mutation in the cytochrome b gene of Alternaria solani confers resistance to this compound and other QoI fungicides. [] This highlights the importance of understanding the structural basis of fungicide-target interactions in combatting resistance.

Q8: Are there other mutations in Zymoseptoria tritici associated with this compound resistance?

A10: Yes, the G143A mutation in the cytb gene of Zymoseptoria tritici is associated with high resistance to this compound. [] This mutation was identified in isolates collected from both fungicide-treated and untreated wheat plots, indicating potential for resistance development even without direct selection pressure. []

Q9: What analytical techniques are commonly used to detect and quantify this compound residues?

A11: Several analytical techniques are employed to detect and quantify this compound residues in various matrices. Gas chromatography coupled with an electron capture detector (GC-ECD) is frequently used due to its high sensitivity and selectivity for this compound. [, , , ] High-performance liquid chromatography coupled with a diode array detector (HPLC-DAD) or mass spectrometry (LC/MS/MS) provides alternative approaches, often coupled with efficient extraction techniques like QuEChERS for sample preparation. [, ]

Q10: Are there alternative methods for this compound residue analysis?

A12: Yes, enzyme-linked immunosorbent assays (ELISAs) have been developed for this compound residue analysis. [] These immunoassays offer a rapid and cost-effective alternative to traditional chromatographic methods, particularly beneficial for high-throughput screening of agricultural products. []

Q11: How does this compound behave in different soil types?

A13: this compound exhibits differential sorption behavior depending on soil characteristics. [] In silt loam soil, it is more strongly adsorbed compared to sandy loam soil. [] This difference in sorption affinity can impact its persistence, degradation pathway, and potential for leaching into groundwater.

Q12: What is the primary degradation product of this compound in soil?

A14: this compound acid has been identified as the primary metabolite formed during this compound degradation in soil. []

Q13: What factors influence the degradation rate of this compound in soil?

A15: The degradation rate of this compound in soil is influenced by several factors, including soil moisture, oxygen availability, and the presence of organic matter. [, ] Generally, degradation is faster in anaerobic conditions compared to aerobic conditions. [] Compost amendment accelerates degradation, highlighting the role of microorganisms in the breakdown process. []

Q14: Have bacteria capable of degrading this compound been identified?

A16: Yes, research has identified a bacterial strain, Pseudomonas stutzeri (strain G7), capable of degrading this compound using it as the sole carbon source. [] This finding holds potential for bioremediation strategies to mitigate this compound contamination in the environment.

Q15: What are the potential risks associated with this compound runoff from agricultural fields?

A17: this compound runoff from agricultural fields, particularly during rainfall events, can lead to contamination of surface water and potentially impact aquatic ecosystems. [] The extent of runoff losses is influenced by factors like slope degree, slope length, and the presence of mitigation measures such as ridges and mulching. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。